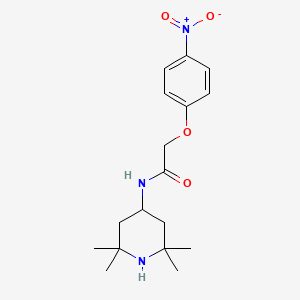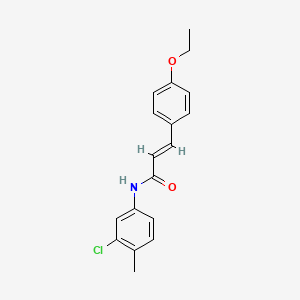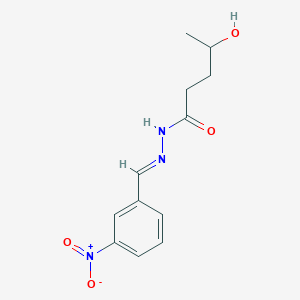![molecular formula C10H9N3OS2 B5721380 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or signaling pathways that are involved in various biological processes. For example, its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, one of the limitations is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide. One area of research is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the reaction between 2-aminothiophene-3-carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with methyl acrylate to produce this compound.
Scientific Research Applications
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide has shown promising results in various scientific research areas. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to have potential as an antioxidant and an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-6(2)8(14)11-10-13-12-9(16-10)7-4-3-5-15-7/h3-5H,1H2,2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGIULJDVDVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)



![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)



![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)